N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

ROMK inhibitor Potassium channel Diuretic research

N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-51-1) is a synthetic oxalamide derivative that incorporates a 2,4-difluorophenyl group, a morpholine ring, and a thiophene moiety within a single scaffold. The compound belongs to a broader class of oxalamide-based research chemicals that have been investigated in patent literature as potential inhibitors of the renal outer medullary potassium (ROMK) channel.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 946303-51-1
Cat. No. B2546151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946303-51-1
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CSC=C3
InChIInChI=1S/C18H19F2N3O3S/c19-13-1-2-15(14(20)9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
InChIKeyJPAJWXAUVMQDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-51-1): Baseline Characteristics and Procurement Context


N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-51-1) is a synthetic oxalamide derivative that incorporates a 2,4-difluorophenyl group, a morpholine ring, and a thiophene moiety within a single scaffold. The compound belongs to a broader class of oxalamide-based research chemicals that have been investigated in patent literature as potential inhibitors of the renal outer medullary potassium (ROMK) channel [1]. Publicly available, peer-reviewed characterization data for this specific compound remains extremely limited; the current evidence base draws predominantly from class-level inferences and patent disclosures of structurally related analogs.

Why Generic Substitution of N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is Not Supportable by Current Evidence


Within the N1-substituted oxalamide series, the specific combination of the 2,4-difluorophenyl group and the 2-morpholino-2-(thiophen-3-yl)ethyl side chain is expected to confer a distinct electronic and steric profile that cannot be assumed to be interchangeable with close analogs such as N1-(2,4-dimethoxyphenyl) or N1-(4-methoxyphenyl) variants . However, the absence of publicly available head-to-head comparative data for CAS 946303-51-1 means that any claim of functional differentiation over these comparators remains unverified. Users must exercise caution when substituting this compound with any structural analog, as even minor substituent changes can significantly alter target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: A Critical Appraisal


ROMK (Kir1.1) Channel Inhibitory Activity: Class-Level Inference from Patent Literature

Direct quantitative activity data for CAS 946303-51-1 has not been identified in the public domain. The closest data point available pertains to the oxalamide-containing scaffold BDBM50391781 (CHEMBL2146873), a structurally distinct compound disclosed in US9073882. This compound inhibits human ROMK1 with an IC50 of 49 nM in a 86Rb+ efflux assay in CHO cells [1]. While this demonstrates the class potential of oxalamide-based ROMK inhibitors, it cannot be directly attributed to CAS 946303-51-1. Users should treat this as a class-level inference only.

ROMK inhibitor Potassium channel Diuretic research

Predicted Lipophilicity vs. N1-(2,4-Dimethoxyphenyl) Analog: A Computational Estimate

Computational prediction (ALOGPS 2.1) suggests that CAS 946303-51-1 (2,4-difluorophenyl) exhibits a lower lipophilicity (cLogP ≈ 2.1) compared to its 2,4-dimethoxyphenyl analog (CAS 946248-15-3; cLogP ≈ 2.8) [1]. This difference arises from the electron-withdrawing fluorine substituents replacing the electron-donating methoxy groups. Such a shift in lipophilicity may influence passive membrane permeability and non-specific protein binding, though experimental confirmation is absent.

Lipophilicity cLogP Drug-likeness

Absence of Verified Purity or Quality Control Benchmarks vs. Established Vendor Catalog Compounds

No Certificates of Analysis (CoA), HPLC purity data, or NMR characterization reports from authoritative or non-excluded sources could be located for CAS 946303-51-1. In contrast, structurally analogous oxalamides such as N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide (CAS 838871-36-6) are supplied by Bidepharm with documented purity of 98% and batch-specific QC reports including HPLC and NMR . The absence of verifiable purity metrics for CAS 946303-51-1 introduces significant procurement risk for assays requiring well-characterized starting material.

Purity analysis QC standards Procurement reliability

Defensible Application Scenarios for N1-(2,4-Difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide Based on Current Evidence


Exploratory ROMK Channel Probe for In Vitro Electrophysiology (Class-Level Hypothesis)

Given the reported ROMK inhibitory activity of other oxalamide scaffolds [1], CAS 946303-51-1 could be evaluated as a novel chemical probe in patch-clamp or thallium flux assays to determine its own ROMK IC50. This application is strictly hypothesis-generating; no pre-existing efficacy data for this compound exists.

Comparative Physicochemical Profiling Against 2,4-Dimethoxyphenyl and 4-Methoxyphenyl Analogs

The predicted cLogP difference of approximately -0.7 log units relative to the dimethoxy analog [1] suggests that CAS 946303-51-1 may serve as a less lipophilic comparator in solubility and permeability studies within an oxalamide congeneric series. Experimental determination of LogD, kinetic solubility, and PAMPA permeability would be required to validate this predicted differentiation.

Scaffold-Hopping Starting Point for Medicinal Chemistry Optimization

The combination of the 2,4-difluorophenyl group with the morpholino-thiophene side chain represents a distinct vector arrangement that could be used as a starting scaffold for structure-activity relationship (SAR) expansion. However, the lack of any verified biological data means that all activity assignments must be generated de novo, making this suitable only for laboratories prepared to conduct full primary screening campaigns.

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